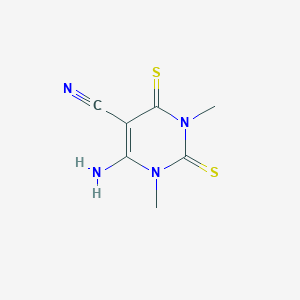
N-(4-ethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide, also known as EIMSA, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. EIMSA belongs to the class of imidazole derivatives, which have been extensively studied for their biological activities.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Design
In the realm of medicinal chemistry, compounds similar to N-(4-ethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide are explored for their potential therapeutic benefits. For instance, derivatives of Hoechst 33258, known for binding to the minor groove of DNA, serve as starting points for rational drug design. These compounds, including bis-benzimidazole derivatives, are investigated for their applications in radioprotection, topoisomerase inhibition, and as fluorescent DNA stains in cell biology (Issar & Kakkar, 2013).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of chemically related compounds provides insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, Bilastine, a new generation antihistamine, demonstrates the importance of chemical structure in determining drug efficacy and safety profiles. Such studies are crucial for developing novel therapeutic agents with optimized performance (Sharma et al., 2021).
Environmental Impact and Remediation
Compounds with similar chemical structures can also have significant environmental impacts. Research into the fate, toxicity, and removal of pharmaceuticals and persistent organic pollutants from aqueous solutions is vital for environmental protection. Studies on contaminants like sulfamethoxazole highlight the challenges and technologies for mitigating pollution, emphasizing the need for cleaner production techniques and sustainable development (Prasannamedha & Kumar, 2020).
Hepatoprotective and Nephroprotective Activities
Exploring the hepatoprotective and nephroprotective activities of chemical compounds is crucial for preventing organ damage caused by drugs and toxic agents. Chrysin, a flavonoid, has been studied for its protective effects against various hepatotoxic and nephrotoxic agents, underscoring the potential for natural compounds to mitigate the adverse effects of synthetic chemicals (Pingili et al., 2019).
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-2-15-8-10-16(11-9-15)21-18(23)14-24-19-20-12-13-22(19)17-6-4-3-5-7-17/h3-13H,2,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEDLUWQSJDZLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)
![Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate](/img/structure/B2635922.png)

![(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B2635925.png)




![9-(4-butylphenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635934.png)
![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)
![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride](/img/structure/B2635936.png)
![2-(2-methoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2635938.png)
![N-(4-acetamidophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2635939.png)